molecular formula C5H11ClN4 B11921289 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride

Cat. No.: B11921289
M. Wt: 162.62 g/mol
InChI Key: LMHGKPXCDJQPBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is a chemical compound that belongs to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms and two carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride typically involves the use of click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition reaction. This reaction involves the coupling of an azide and an alkyne to form the triazole ring. The reaction is usually catalyzed by copper(I) ions, which can be introduced using copper sulfate and sodium ascorbate in an aqueous medium .

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up by optimizing the reaction conditions. For instance, using acetonitrile as a solvent instead of 1,4-dioxane, and employing copper(I) oxide as a catalyst without any ligands can improve the efficiency and yield of the reaction .

Chemical Reactions Analysis

Types of Reactions

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like halides and amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzymes and receptors, inhibiting their activity. This interaction is often mediated by hydrogen bonding and hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 3-Methoxy-4-(2-methyl-2H-1,2,3-triazol-4-yl)pyridin-2-amine
  • 2-[(1-Methyl-3-nitro-1H-1,2,4-triazol-5-yl)oxy]aniline

Uniqueness

1-(2-Methyl-2H-1,2,3-triazol-4-yl)ethanamine hydrochloride is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C5H11ClN4

Molecular Weight

162.62 g/mol

IUPAC Name

1-(2-methyltriazol-4-yl)ethanamine;hydrochloride

InChI

InChI=1S/C5H10N4.ClH/c1-4(6)5-3-7-9(2)8-5;/h3-4H,6H2,1-2H3;1H

InChI Key

LMHGKPXCDJQPBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C1=NN(N=C1)C)N.Cl

Origin of Product

United States

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